

An In-Depth Technical Guide to Moxonidine-d4: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Moxonidine-d4

Cat. No.: B12414297

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Moxonidine-d4**, a deuterated analog of the antihypertensive drug Moxonidine. This document details its chemical properties, outlines a plausible synthetic route, and describes its application in bioanalytical methodologies. Furthermore, it delves into the signaling pathways influenced by Moxonidine, offering researchers a thorough understanding of its mechanism of action.

Core Physicochemical Data

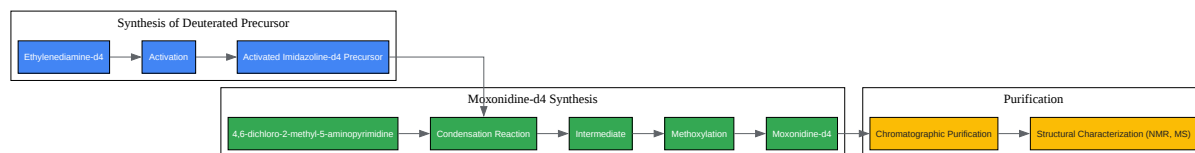
Moxonidine-d4 is a stable, isotopically labeled form of Moxonidine, primarily utilized as an internal standard in quantitative bioanalytical studies. The incorporation of deuterium atoms results in a higher molecular weight compared to the parent compound, allowing for its differentiation in mass spectrometry-based assays.

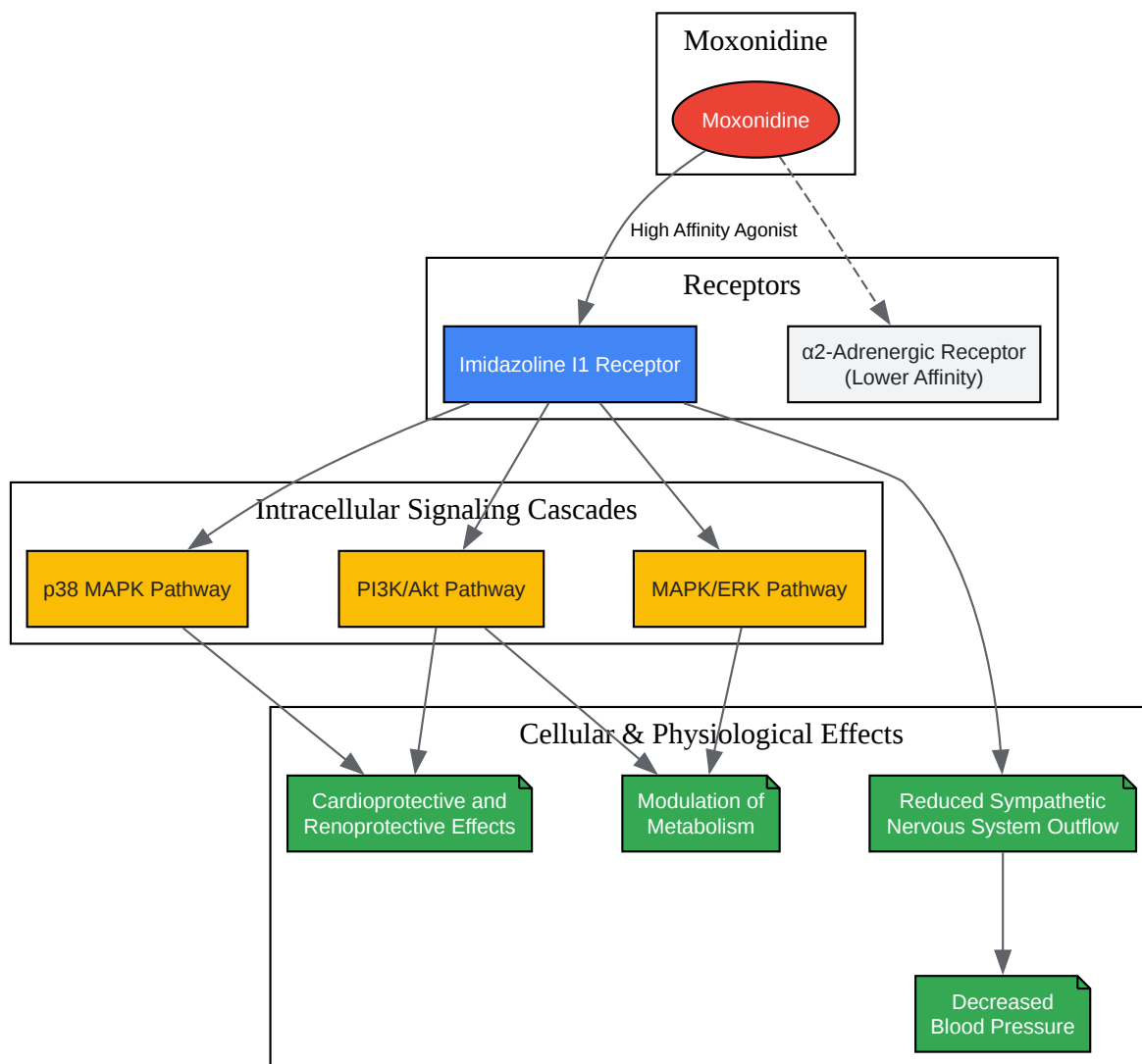
Property	Value
Chemical Name	4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-6-methoxy-2-methyl-5-pyrimidinamine
CAS Number	1794811-52-1[1]
Molecular Formula	C ₉ H ₈ D ₄ ClN ₅ O
Molecular Weight	245.70 g/mol [2]

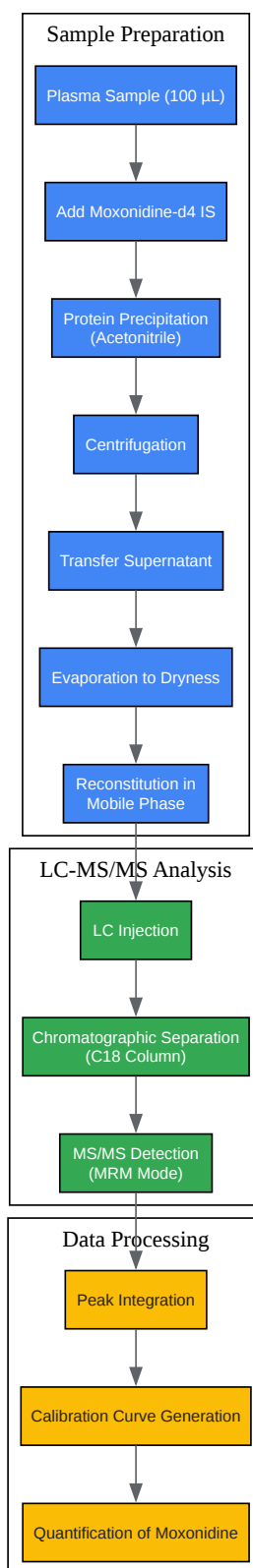
Synthesis of Moxonidine-d4

While specific proprietary synthesis methods for **Moxonidine-d4** are not publicly detailed, a plausible synthetic route can be conceptualized based on the established synthesis of Moxonidine and common deuteration techniques. The key step involves the introduction of deuterium atoms into the imidazoline ring of a suitable precursor.

A potential synthetic pathway is outlined below. This process would start from a deuterated ethylenediamine precursor.







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References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. researchgate.net [researchgate.net]
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Phone: (601) 213-4426

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